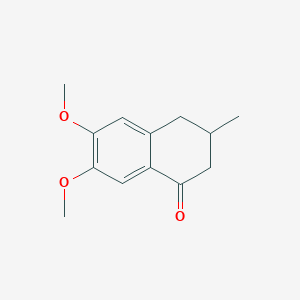
6,7-二甲氧基-3-甲基-3,4-二氢-2H-萘-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H16O3 It is a derivative of tetrahydronaphthalene, characterized by the presence of methoxy groups at positions 6 and 7, and a methyl group at position 3
科学研究应用
- 研究人员已经探索了该化合物的抗病毒潜力。 例如,含有 6,7-二甲氧基-3-甲基-3,4-二氢-2H-萘-1-酮的嘧啶缀合物在体外对抗单纯疱疹病毒 1 型 (HSV-1) 和甲型流感病毒 (H1N1) 进行了测试 .
抗病毒活性
Sigma-2 受体配体
化学合成和衍生物
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.
Reduction: The reduction of the carbonyl group to form the tetrahydronaphthalene ring is carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further
生物活性
6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- CAS Number : 1956327-53-9
Biological Activity Overview
The biological activity of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one has been explored primarily in the context of its anti-cancer properties. It exhibits various pharmacological effects which can be categorized as follows:
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant cytotoxic effects against different cancer cell lines. The following table summarizes the findings from relevant research:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| A431 (epidermoid) | <10 | High cytotoxicity | |
| Jurkat (leukemia) | <5 | Induced apoptosis | |
| HT29 (colon cancer) | <15 | Growth inhibition |
The mechanism through which 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in several cancer models.
- Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor size in xenograft models.
Case Studies
A notable study investigated the effects of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one on pancreatic cancer cells. The results showed:
- A marked decrease in cell viability at concentrations above 5 µM.
- Enhanced apoptotic markers such as increased levels of cleaved PARP and annexin V positivity.
Another study focused on its effects on breast cancer cell lines and highlighted:
- The compound's ability to inhibit migration and invasion capabilities of MDA-MB-231 cells.
- Downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
属性
IUPAC Name |
6,7-dimethoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8-4-9-6-12(15-2)13(16-3)7-10(9)11(14)5-8/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBRTKBBDVNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=O)C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408312-82-3 |
Source


|
| Record name | 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














